Product packaging for CARDIOTOXIN 1 FROM NAJA NAJA ATRA(Cat. No.:CAS No. 155808-00-7)

CARDIOTOXIN 1 FROM NAJA NAJA ATRA

Cat. No.: B1178806
CAS No.: 155808-00-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Naja naja atra as a Source of Cardiotoxin (B1139618) 1

The Chinese cobra, Naja naja atra, also known as the Taiwan cobra, is a medically significant snake species whose venom is a rich source of various toxins, including a significant amount of cardiotoxins. nih.gov Among the different cardiotoxin isoforms identified in Naja naja atra venom, Cardiotoxin 1 is a well-characterized component. nih.govdtic.mil This specific toxin has been isolated and purified for numerous research purposes, allowing for detailed investigation of its structure and function. dtic.mil The venom of Naja naja atra has been found to contain at least six cardiotoxin isotoxins, which, despite a high degree of sequence conservation, exhibit variations in their biological activities. nih.gov

Overview of Research Trajectories for Cardiotoxin 1 from Naja naja atra

Research on this compound has followed several key trajectories. A primary area of focus has been the elucidation of its mechanism of action. Studies have demonstrated that Cardiotoxin 1 is a principal agent responsible for skeletal muscle necrosis observed after envenomation. nih.govsigmaaldrich.comresearchgate.net This necrosis is characterized by the rupture of plasma membranes and damage to mitochondria and other cellular components. nih.govresearchgate.net

Another significant avenue of research has explored the cytotoxic effects of Cardiotoxin 1 on various cell types, including cancer cells. Investigations have revealed that Cardiotoxin 1 can induce cell death in human leukemia cells through the activation of the Fas/FasL death pathway. nih.gov This involves an increase in cytoplasmic calcium and reactive oxygen species, leading to a cascade of events culminating in apoptosis. nih.gov

Furthermore, the structural features of Cardiotoxin 1 have been a subject of detailed analysis. It is classified as an S-type cardiotoxin due to the presence of a serine residue at a specific position in its amino acid sequence. sigmaaldrich.com This structural characteristic influences its interaction with cell membranes and distinguishes it from P-type cardiotoxins, which exhibit different binding and lytic properties. sigmaaldrich.com The structural and functional relationships of Cardiotoxin 1 continue to be an active area of research, with studies exploring how minor changes in its amino acid sequence can significantly impact its biological activities. nih.gov

Properties

CAS No.

155808-00-7

Molecular Formula

C22H40N4O5

Origin of Product

United States

Structural Characterization and Biophysical Properties of Cardiotoxin 1 from Naja Naja Atra

Classification as a Three-Finger Toxin (3FTX)

Cardiotoxin (B1139618) 1 is a member of the three-finger toxin (3FTX) superfamily, a group of non-enzymatic polypeptides found predominantly in the venoms of snakes in the Elapidae family. nih.govnih.gov This classification is based on a conserved molecular architecture.

Defining Structural Characteristics of the 3FTX Family

The 3FTX family is defined by a common tertiary structure. nih.gov All members, including CTX-1, share a characteristic fold where three extended β-sheet loops, resembling fingers, project from a central, globular core. nih.govnih.gov This core is stabilized by four highly conserved disulfide bridges. rcsb.org Despite a conserved structure, these toxins exhibit a wide range of pharmacological effects. nih.gov

FeatureDescription
Core Structure A compact, globular core rich in disulfide bonds.
Loops Three β-strand-containing loops extending from the core.
Disulfide Bonds Four conserved disulfide bridges that stabilize the structure.
Size Typically consist of 60-74 amino acid residues.
Function Non-enzymatic, acting by binding to various receptors and membranes.

Sub-classification: S-type Cardiotoxin 1 vs. P-type Cardiotoxins

Within the cardiotoxin group of the 3FTX family, a further distinction is made between S-type and P-type toxins. This classification is based on specific amino acid residues in the central loop of the molecule. nih.govscielo.br Cardiotoxin 1 from Naja naja atra is classified as an S-type cardiotoxin. nih.govscielo.br

P-type cardiotoxins are characterized by the presence of a Proline (Pro) residue at position 31 (or 30 in some numbering schemes) near the tip of the second loop. nih.govnih.govscielo.br In contrast, S-type cardiotoxins, like CTX-1, lack this proline and instead typically have a Serine (Ser) residue at position 29 (or 28) in a more hydrophilic region. nih.govnih.govscielo.br This structural difference influences their interaction with cell membranes; P-type toxins are generally found to have higher membrane fusion and binding activity, while S-type toxins often exhibit stronger muscle cell depolarization activity. nih.govnih.gov

Toxin TypeKey Amino Acid ResidueLocationAssociated Activity
S-type (e.g., CTX-1) Serine (Ser-29)Hydrophilic region of Loop 2Higher muscle cell depolarization
P-type Proline (Pro-31)Putative binding site in Loop 2Higher membrane fusion and binding

Tertiary Structure Analysis

The three-dimensional structure of Cardiotoxin 1 has been determined through methods such as nuclear magnetic resonance (NMR) spectroscopy, revealing a detailed molecular topology. nih.gov

Distribution of Hydrophobic and Hydrophilic Residues

A key feature of cardiotoxins, including CTX-1, is the distinct and asymmetric distribution of hydrophobic and hydrophilic amino acid residues on the molecular surface. nih.gov This arrangement is critical for its interaction with cell membranes. The structure is characterized by the presence of exposed hydrophobic surfaces that are flanked on either side by cationic (positively charged) residues. nih.gov This amphiphilic nature, with separate hydrophobic and hydrophilic regions, facilitates the toxin's ability to penetrate and disrupt the lipid bilayer of cell membranes. nih.govnih.gov

Role of Disulfide Bonds in Structural Stability

The structural integrity and stability of Cardiotoxin 1 are heavily reliant on four intramolecular disulfide bonds. nih.gov These covalent cross-links are formed between eight specific cysteine residues, creating the compact core from which the functional loops extend. For the cardiotoxin from Naja naja atra, these four bridges have been precisely located. nih.gov They are essential for maintaining the correct three-dimensional folding, ensuring the proper orientation of the β-sheets and the functional loops necessary for biological activity. nih.gov

Disulfide BondCysteine Residue Pairings
1Cys-3 and Cys-21
2Cys-14 and Cys-38
3Cys-42 and Cys-53
4Cys-54 and Cys-59
Data sourced from a study on cardiotoxin from Formosan cobra (Naja naja atra). nih.gov

Conformational Dynamics and Flexibility of this compound

Cardiotoxin 1 (CTX1) from the venom of the Chinese cobra, Naja naja atra, is a member of the three-finger toxin (3FTx) family, characterized by a distinctive structure composed of three extended β-sheet loops emerging from a central core. sigmaaldrich.comnih.gov This compact structure is stabilized by four intrachain disulfide bonds. sigmaaldrich.com Despite its relatively rigid core, the toxin exhibits significant conformational dynamics, particularly within its loop regions. This flexibility is not random but is intrinsically linked to its mechanism of action, allowing the toxin to adapt its structure upon encountering different molecular environments, most notably the cell membrane. The study of these dynamics is crucial for understanding how CTX1 executes its cytotoxic functions.

Structural Transitions Upon Membrane Interaction

The primary target for Cardiotoxin 1 is the cell membrane. nih.gov Its interaction with the lipid bilayer is a dynamic process that induces significant conformational changes in the toxin, facilitating membrane disruption. CTX1 is classified as an S-type cardiotoxin, a designation based on the presence of a Serine residue at a key position in its sequence. sigmaaldrich.com This classification is associated with a distinct mode of membrane interaction compared to other cardiotoxin types.

Upon encountering a cell membrane, CTX1 engages in a multi-step interaction process. Initially, the toxin associates with the membrane surface, an interaction driven by electrostatic forces between the cationic toxin and anionic components of the lipid bilayer, such as negatively charged phospholipids (B1166683). nih.gov Following this initial binding, the toxin undergoes a conformational transition to insert itself into the hydrophobic core of the membrane.

Research and molecular modeling studies indicate that S-type cardiotoxins, like CTX1 from Naja naja atra, primarily utilize the tip of their first loop for membrane penetration. nih.govnih.gov This insertion is a critical step that leads to the destabilization of the phospholipid bilayer. The structural rearrangement upon membrane binding can affect the toxin's secondary structure. While the core β-sheet structure is largely maintained, the proportion of unordered structures can change, reflecting the adaptation of the loop regions to the lipid environment. nih.gov The ultimate consequence of this interaction is the permeabilization of the membrane, potentially through the formation of pores or other forms of lipid bilayer disruption, which leads to cell death. nih.gov

Influence of Specific Residues on Conformational State

The conformational flexibility required for membrane interaction is governed by specific amino acid residues, particularly those located in the flexible loop regions. nih.gov The identity and chemical properties of these residues dictate the toxin's ability to bind to and disrupt the membrane, and even slight variations can significantly alter its biological activity. nih.gov

Studies on this compound have identified several key residues that are critical for its conformational state and function. The flexibility of residues at the tips of the three loops is considered functionally important for the binding of cardiotoxins to their targets on cell membranes. nih.gov

Chemical modification studies have provided direct evidence for the role of specific residues. For instance, the three Methionine (Met) residues at positions 24, 26, and 27 have been shown to be crucial for a specific cytotoxic pathway. nih.gov When these Met residues were chemically modified (oxidized), CTX1 lost its ability to induce the expression of Fas and FasL, proteins involved in initiating apoptosis (programmed cell death). nih.gov This indicates that the intact, unmodified state of these methionine residues is essential for the toxin to adopt a specific conformation required to trigger this signaling pathway. nih.gov

The table below summarizes the findings on the influence of specific residues on the functional conformation of this compound.

Residue(s)Position(s)Role in Conformational State and FunctionFinding
Methionine (Met) 24, 26, 27Essential for adopting a conformation that triggers the Fas/FasL apoptotic pathway. nih.govChemical modification (oxidation) of these residues abrogated the ability of CTX1 to upregulate Fas and FasL expression. nih.gov
Aspartic acid (Asp) 29, 40Not critical for the conformation required to induce Fas/FasL expression. nih.govBlocking these carboxyl groups with semicarbazide (B1199961) did not impair CTX1-induced Fas and FasL upregulation. nih.gov
Serine (Ser) 29Defines the toxin as an S-type cardiotoxin. sigmaaldrich.comS-type cardiotoxins are characterized by a single lipid-binding site and a binding mode that primarily involves the first loop. sigmaaldrich.comnih.gov
Loop Tip Residues VariousProvide flexibility crucial for binding to membrane receptors/targets. nih.govThe flexibility in these regions is thought to be important for the initial binding and subsequent interaction with the cell membrane. nih.gov

These findings underscore that the biological activity of Cardiotoxin 1 is not merely a function of its static three-dimensional structure but is intimately linked to its conformational dynamics. The ability of specific residues within its flexible loops to interact with the cell membrane and adopt functionally critical conformations is a key determinant of its cytotoxicity.

Molecular Mechanisms of Action of Cardiotoxin 1 from Naja Naja Atra

Membrane Interaction and Permeabilization Dynamics

The initial and critical step in the mechanism of action for CTX1 is its interaction with the plasma membrane of target cells. nih.gov This interaction is a multi-stage process involving initial binding to the membrane surface, insertion into the lipid bilayer, and subsequent disruption of membrane integrity.

The binding of CTX1 to phospholipid bilayers is a crucial determinant of its cytotoxic activity. This process is influenced by both the lipid composition of the membrane and specific structural features of the toxin itself.

Cardiotoxins are broadly classified into two categories, S-type and P-type, based on their distinct modes of interaction with zwitterionic phospholipids (B1166683) like phosphatidylcholine (PC) and sphingomyelin. nih.govnih.gov CTX1 from Naja naja atra is classified as an S-type cardiotoxin (B1139618), a designation defined by the presence of a Serine residue at position 29. nih.gov

P-type cardiotoxins, which have a Proline at position 31, generally exhibit higher binding and fusion activity with zwitterionic lipid vesicles compared to S-type toxins. nih.gov This is attributed to P-type toxins having two lipid-binding sites, whereas S-type toxins like CTX1 have only one primary lipid-binding site. nih.gov Despite this, the interaction with the cell membrane remains a key aspect of CTX1's function. The initial interaction is thought to be driven by electrostatic forces, where the positively charged Lysine and Arginine residues on the toxin are attracted to the negatively charged components of the cell membrane, such as acidic phospholipids. nih.gov Following this initial electrostatic attraction, hydrophobic amino acids in the toxin's loops insert into the lipid bilayer, stabilizing the toxin-membrane complex. nih.gov Studies have shown that P-type CTXs display greater membrane-damaging activity than S-type CTXs on liposomes composed of either zwitterionic or anionic phospholipids. nih.gov

Specific amino acid residues play critical roles in modulating the membrane-interacting and cytotoxic functions of CTX1.

Methionine Residues (Met24, Met26, Met27): CTX1 has three Methionine residues at positions 24, 26, and 27. mdpi.com These residues are not only important for membrane-damaging activity but are also essential for the induction of specific cell death pathways. Chemical modification (oxidation) of these Met residues led to a reduction in the membrane-damaging activity of CTX1. mdpi.com Furthermore, intact Met residues were found to be crucial for the toxin's ability to upregulate the expression of Fas and FasL, key components of an apoptotic pathway. mdpi.comnih.gov Modification of these residues abrogated this effect, indicating their critical role in mediating specific downstream cellular responses beyond simple membrane disruption. mdpi.com

Amino Acid ResiduePosition(s)Observed Role in CTX1 Function
Aspartic Acid (Asp)29, 40The native negative charge suppresses the full membrane-perturbing activity. Modification (blocking the charge) enhances membrane permeabilization. nih.gov
Methionine (Met)24, 26, 27Intact residues are crucial for both membrane-damaging activity and the upregulation of Fas/FasL expression. Modification reduces these activities. mdpi.com

A primary mechanism by which cardiotoxins disrupt cell membranes is through the formation of pores or pore-like structures. nih.gov Following initial binding and insertion into the phospholipid bilayer, CTX1 molecules are believed to aggregate and form oligomeric complexes. nih.gov This process damages the bilayer, leading to the formation of a membrane pore structure that allows for the uncontrolled passage of ions and small molecules across the membrane. nih.gov This permeabilization can affect both the outer plasma membrane and internal membranes, such as those of lysosomes and mitochondria. nih.govmdpi.comresearchgate.net

The physical damage to the membrane is significant. In skeletal muscle cells, CTX1 causes the rupture of the plasma membrane, leading to necrosis. researchgate.net This loss of membrane integrity results in the leakage of intracellular contents and the influx of extracellular components, ultimately leading to cell death. researchgate.net

Binding to Phospholipid Bilayers

Cellular Death Pathway Induction

While direct membrane disruption is a major component of CTX1's cytotoxicity, its action is not limited to simple membrane lysis. mdpi.com CTX1 also actively triggers specific intracellular signaling cascades that lead to programmed cell death. Research has identified at least two distinct pathways induced by CTX1: the Fas death pathway and a lysosomal cell death pathway.

In human leukemia cell lines (U937 and HL-60), CTX1 has been shown to induce the FasL/Fas death pathway. nih.govnih.gov This process is initiated by an influx of Ca²⁺ into the cytoplasm, which is likely facilitated by the initial membrane-damaging activity of the toxin. nih.gov The elevated cytoplasmic Ca²⁺ leads to the production of reactive oxygen species (ROS). nih.govnih.gov This cascade continues with the activation of p38 MAPK phosphorylation, which in turn induces the expression of Fas ligand (FasL) and the Fas receptor. nih.govnih.gov The engagement of FasL with the Fas receptor activates caspase-8, initiating the apoptotic cascade and culminating in cell death. nih.gov Notably, this specific pathway is not induced by other CTX isotoxins from Naja naja atra, highlighting the unique activity of CTX1. nih.gov

A separate mechanism has been identified involving the permeabilization of lysosomal membranes. mdpi.comresearchgate.net In cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia), CTX1 induces lysosomal membrane permeability. mdpi.comresearchgate.net This disruption leads to the release of lysosomal proteases, such as cathepsin B, into the cytoplasm. researchgate.net The presence of these enzymes in the cytosol triggers a cascade of events that also leads to programmed cell death, which can exhibit features of both late apoptosis and necrosis. researchgate.net

Death PathwayKey Molecular EventsAffected Cell Types (Examples)
FasL/Fas Death PathwayIncreased cytoplasmic Ca²⁺ -> ROS production -> p38 MAPK activation -> Upregulation of Fas and FasL -> Caspase-8 activation -> Apoptosis. nih.govnih.govLeukemia cells (U937, HL-60). nih.govnih.gov
Lysosomal Cell Death PathwayInduction of lysosomal membrane permeability -> Release of cathepsin B into the cytosol -> Programmed cell death. researchgate.netBreast cancer cells (MCF-7), Leukemia cells (K562). mdpi.comresearchgate.net

Apoptosis Induction Mechanisms

CTX-1 triggers apoptosis through a coordinated activation of the extrinsic, or death receptor-mediated, pathway and the intrinsic, or mitochondrial-mediated, pathway. These pathways converge to activate a cascade of caspases, the executioners of apoptosis, leading to systematic cell dismantling.

Research has demonstrated that CTX-1 selectively induces the expression of Fas ligand (FasL) and its corresponding death receptor, Fas, in human leukemia cells (U937 and HL-60), a mechanism not observed with other cardiotoxin isotoxins from the same venom. nih.gov This upregulation initiates the FasL/Fas death pathway, a critical route for extrinsic apoptosis. The binding of FasL to the Fas receptor prompts the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn activates caspase-8. nih.govnih.gov Activated caspase-8 can then directly activate downstream executioner caspases or cleave the protein Bid into t-Bid, creating a link to the intrinsic apoptotic pathway. nih.gov Studies confirm that depletion of FADD nullifies CTX-1-induced cell death and caspase-8 activation, cementing the essential role of the Fas pathway in its cytotoxic effect. nih.govnih.gov

The induction of the FasL/Fas pathway by CTX-1 is not a direct interaction but is mediated by a complex intracellular signaling cascade. The process begins with CTX-1 causing an increase in cytoplasmic calcium (Ca2+) levels. nih.govnih.gov This influx of Ca2+ leads to the upregulation of NADPH Oxidase 4 (NOX4), an enzyme that promotes the generation of reactive oxygen species (ROS). nih.govnih.gov

The accumulation of ROS subsequently activates the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway through phosphorylation. nih.gov The crucial role of this axis is demonstrated by findings that suppressing Ca2+-mediated NOX4 expression or inhibiting ROS-mediated p38 MAPK activation enhances the survival of leukemia cells exposed to CTX-1. nih.govnih.gov

Table 1: Key Molecular Events in the CTX-1-Induced Extrinsic Apoptosis Signaling Cascade

Step Molecular Component Function/Effect Reference
1 Cardiotoxin 1 (CTX-1) Initiates signaling by increasing cytoplasmic Ca2+ nih.govnih.gov
2 Calcium (Ca2+) Upregulates NOX4 expression nih.govnih.gov
3 NADPH Oxidase 4 (NOX4) Promotes the production of Reactive Oxygen Species (ROS) nih.govnih.gov
4 Reactive Oxygen Species (ROS) Induces phosphorylation and activation of p38 MAPK nih.govnih.gov

The activation of p38 MAPK serves as a critical link between the initial ROS signal and the transcriptional upregulation of the death receptor components. Activated p38 MAPK proceeds to phosphorylate the transcription factors c-Jun and Activating Transcription Factor 2 (ATF-2). nih.govnih.gov

Phosphorylated c-Jun is responsible for driving the transcription and expression of the Fas receptor, while phosphorylated ATF-2 mediates the transcription and expression of the Fas ligand (FasL). nih.govnih.gov The transcriptional nature of this upregulation has been confirmed by experiments showing that CTX-1 increases both the mRNA levels and the promoter activity of Fas and FasL. nih.gov The specific roles of these transcription factors were further validated using siRNA knockdown experiments, where depleting c-Jun prevented CTX-1-induced Fas expression, and depleting ATF-2 blocked the toxin from increasing FasL expression. nih.gov

The intrinsic apoptotic pathway, centered on the mitochondria, is also engaged by CTX-1, acting in concert with the extrinsic pathway to ensure effective cell death.

A key event in intrinsic apoptosis is the disruption of the mitochondrial outer membrane, leading to a loss of the mitochondrial membrane potential (ΔΨm). nih.gov Studies have shown that CTX-1 treatment leads to the dissipation of ΔΨm in cancer cells. nih.gov This event is linked to the upstream signaling of the extrinsic pathway, as the inhibition of ROS-mediated p38 MAPK activation was found to mitigate the CTX-1-induced loss of ΔΨm. nih.gov This indicates that the same signaling axis that triggers the Fas/FasL pathway also contributes to mitochondrial destabilization.

The loss of mitochondrial membrane integrity facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov The most notable of these is Cytochrome c. nih.gov While direct measurement of Cytochrome c release specifically for CTX-1 from Naja naja atra is not extensively detailed, the mechanism is strongly implied through the demonstrated linkage between the extrinsic and intrinsic pathways. CTX-1-induced activation of caspase-8 (via the Fas pathway) leads to the production of t-Bid, a truncated form of the Bid protein. nih.gov t-Bid is known to translocate to the mitochondria, where it triggers the permeabilization of the outer mitochondrial membrane, leading to the release of Cytochrome c. nih.gov Once in the cytosol, Cytochrome c associates with Apoptotic protease-activating factor 1 (APAF 1) to form the apoptosome, which recruits and activates caspase-9, the initiator caspase of the intrinsic pathway, thereby propagating the apoptotic signal. nih.gov

Table 2: Mentioned Compounds

Compound Name
Cardiotoxin 1
Fas ligand (FasL)
Fas
FADD (Fas-Associated Death Domain)
Bid / t-Bid
NADPH Oxidase 4 (NOX4)
p38 mitogen-activated protein kinase (p38 MAPK)
c-Jun
Activating Transcription Factor 2 (ATF-2)
Cytochrome c
Upregulation of Apoptotic Proteins and Downregulation of Anti-apoptotic Proteins

Cardiotoxin 1 from Naja naja atra is a potent inducer of apoptosis, primarily through the activation of the extrinsic or death receptor-mediated pathway. Research has demonstrated that CTX1 selectively upregulates the expression of key apoptotic proteins, Fas ligand (FasL) and its corresponding receptor, Fas (CD95/APO-1). nih.gov This induction is not a universal mechanism for all cardiotoxin isoforms from Naja naja atra, highlighting a specific activity for CTX1. nih.gov

The signaling cascade leading to this upregulation is initiated by an increase in intracellular calcium (Ca²⁺) and the subsequent production of reactive oxygen species (ROS). nih.govnih.gov This is followed by the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which in turn activates the transcription factors c-Jun and ATF-2. Activated c-Jun mediates the transcription of Fas, while activated ATF-2 is responsible for the transcription of FasL. nih.govnih.gov The engagement of FasL with the Fas receptor recruits the Fas-Associated Death Domain (FADD) adaptor protein, leading to the activation of caspase-8. nih.govnih.gov Active caspase-8 then initiates a downstream caspase cascade, including the cleavage of procaspase-3, and cleaves the Bcl-2 family protein Bid into its truncated form, t-Bid. nih.gov This not only directly promotes apoptosis but also links the extrinsic pathway to the intrinsic mitochondrial pathway.

In conjunction with the upregulation of pro-apoptotic proteins, CTX1 also mediates the downregulation of key anti-apoptotic proteins. Specifically, treatment with CTX1 has been shown to reduce the expression of Myeloid Cell Leukemia 1 (MCL1) and B-cell lymphoma 2 (BCL2), two critical proteins that otherwise protect the cell from apoptosis by inhibiting the mitochondrial pathway. nih.gov This dual action of upregulating apoptotic promoters while downregulating apoptotic inhibitors ensures a robust and efficient execution of the apoptotic program in susceptible cells.

Table 1: Effect of Cardiotoxin 1 on Apoptotic and Anti-apoptotic Protein Expression

Protein Effect of CTX1 Treatment Role in Apoptosis
Fas Ligand (FasL) Upregulation Pro-apoptotic
Fas Receptor Upregulation Pro-apoptotic
c-Jun Activation/Phosphorylation Pro-apoptotic
ATF-2 Activation/Phosphorylation Pro-apoptotic
Caspase-8 Activation Pro-apoptotic
t-Bid Production Pro-apoptotic
MCL1 Downregulation Anti-apoptotic
BCL2 Downregulation Anti-apoptotic

Necroptosis Induction Pathways

In addition to apoptosis, cardiotoxins are recognized for their ability to induce necrotic cell death. nih.govworldscientific.com Intramuscular injection of CTX1 into mice results in the rapid onset of skeletal muscle necrosis, characterized by the rupture of the plasma membrane and significant damage to intracellular organelles such as mitochondria. researchgate.netnih.govsigmaaldrich.com This necrotic effect is a direct action of the toxin itself. researchgate.netnih.gov

Molecular Triggers of Necroptotic Cell Death

While studies confirm that CTX1 from Naja naja atra causes a necrotic phenotype, the precise molecular triggers initiating a programmed necroptotic pathway, such as the involvement of Receptor-Interacting Protein Kinases (RIPK1 and RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL), have not been specifically elucidated for this toxin. The observed cell death exhibits morphological features of necrosis, including plasma membrane disruption and organelle swelling. researchgate.netnih.gov This form of cell death contributes significantly to the pathology observed in envenomation, particularly the extensive tissue damage and myotoxicity. researchgate.net The cell death induced by CTX1 often presents features of both late apoptosis and necrosis, suggesting a potential crosstalk or convergence of these pathways. nih.gov

Lysosomal Cell Death Pathway

A critical component of CTX1's cytotoxic arsenal (B13267) involves the induction of the lysosomal cell death pathway. This mechanism is particularly relevant to its anticancer activity observed in various cancer cell lines. nih.govworldscientific.com

Lysosomal Membrane Permeabilization

CTX1 directly targets and compromises the integrity of lysosomal membranes. nih.gov This action leads to Lysosomal Membrane Permeabilization (LMP), a catastrophic event for the cell. nih.gov The permeabilization of the lysosomal membrane allows the leakage of its acidic contents and potent hydrolytic enzymes into the cytosol, triggering a cascade of destructive processes that culminate in cell death. nih.govnih.gov This effect has been observed in multiple cell lines, including leukemia K562 and breast cancer MCF-7 cells. nih.gov

Cathepsin B Release

A direct and lethal consequence of LMP is the release of lysosomal proteases, known as cathepsins, into the cytoplasm. Specifically, the release of Cathepsin B has been identified as a key event in CTX1-induced cell death. nih.gov Once in the cytosol, Cathepsin B, which is normally sequestered within the lysosome, can proteolytically activate other downstream effectors of cell death, including components of the apoptotic machinery. nih.gov The release of this potent protease is a pivotal step that links lysosomal damage to the broader execution of programmed cell death. nih.gov

Table 2: Lysosomal Cell Death Pathway Induced by Cardiotoxin 1

Event Description Consequence
Lysosomal Targeting CTX1 interacts with and binds to lysosomal membranes. Initiation of lysosomal disruption.
Lysosomal Membrane Permeabilization (LMP) Increased permeability of the lysosomal membrane. Leakage of lysosomal contents.
Cathepsin B Release Translocation of Cathepsin B from the lysosome to the cytosol. Activation of downstream cell death pathways.

Ion Channel Modulation and Cellular Ion Homeostasis

A fundamental mechanism of action for Cardiotoxin 1 is its profound disruption of cellular ion homeostasis, particularly that of calcium. nih.govnih.gov Cardiotoxins are known to cause depolarization of cell membranes, which is intrinsically linked to the modulation of ion channel activity. scielo.br

CTX1 induces a significant and rapid increase in the concentration of cytoplasmic Ca²⁺. nih.govnih.gov This influx of extracellular calcium is a primary event that triggers several of the downstream effects previously described, including the ROS production that leads to apoptosis. nih.govnih.gov Studies on related cardiotoxins suggest that this calcium overload is mediated, at least in part, by the modulation of specific ion transport systems. The effects of cardiotoxins on heart muscle cells were significantly diminished by inhibitors of L-type Ca²⁺ channels (nifedipine) and the reverse-mode of the Na⁺/Ca²⁺ exchanger (KB-R7943). mdpi.com This indicates that CTX1 likely disrupts calcium homeostasis by directly or indirectly affecting these and potentially other ion channels and transporters, leading to a sustained and pathological increase in intracellular calcium that drives the cell towards death. mdpi.com

Role in Cytoplasmic Ca2+ Influx

A primary and critical event in the cytotoxic action of Cardiotoxin 1 is the disruption of intracellular calcium homeostasis. nih.gov Studies on human leukemia (U937) cells have demonstrated that exposure to CTX1 leads to a significant and rapid increase in the concentration of cytoplasmic Ca2+. nih.gov This elevation is primarily due to an influx of extracellular calcium, as evidenced by experiments where the effect was markedly inhibited by the calcium chelator EGTA. nih.gov

The mechanism of this influx is thought to involve the interaction of CTX1 with the cell membrane, potentially forming pores or activating calcium channels. nih.gov This disruption of the plasma membrane's integrity allows for the passive flow of Ca2+ down its electrochemical gradient into the cytoplasm. The observed increase in intracellular Ca2+ is a key upstream event that triggers subsequent downstream signaling pathways responsible for the toxin's full cytotoxic effect. nih.gov

Effect of Cardiotoxin 1 (500 nM) on Cytoplasmic Ca2+ Levels in U937 Cells

Time (minutes)Fold-Increase in Fluorescence Intensity (mean ± SD)
11.2 ± 0.1
31.5 ± 0.1
51.8 ± 0.2
102.1 ± 0.2
202.3 ± 0.2

Data represents the fold-increase in fluorescence intensity, indicative of cytoplasmic Ca2+ concentration, compared to a control group. nih.gov

Impact on Reactive Oxygen Species (ROS) Generation

Following the influx of cytoplasmic Ca2+, Cardiotoxin 1 induces a state of oxidative stress within the cell by promoting the generation of reactive oxygen species (ROS). nih.gov This production of ROS is a direct consequence of the elevated intracellular calcium levels. nih.gov Research has shown that the Ca2+ influx triggers the upregulation of NADPH oxidase 4 (NOX4), a key enzyme responsible for producing ROS. nih.gov

The inhibition of NOX4 has been shown to suppress CTX1-induced ROS generation, confirming its central role in this process. nih.gov However, inhibiting NOX4 does not affect the initial Ca2+ influx, indicating that ROS generation is a downstream event following the rise in cytoplasmic calcium. nih.gov This Ca2+-dependent, NOX4-mediated production of ROS is a critical step in the signaling cascade that ultimately leads to apoptosis, or programmed cell death, in cells treated with CTX1. nih.govnih.gov The link between Ca2+ influx and ROS production is a crucial component of the toxin's mechanism of action. nih.gov

Effect of Cardiotoxin 1 (500 nM) on ROS Generation in U937 Cells

Time (minutes)Fold-Increase in Fluorescence Intensity (mean ± SD)
51.3 ± 0.1
101.6 ± 0.1
202.0 ± 0.2
302.4 ± 0.2

Data represents the fold-increase in fluorescence intensity, indicative of ROS levels, compared to a control group. nih.gov

Cellular and Tissue Pathophysiology Induced by Cardiotoxin 1 from Naja Naja Atra

Cytotoxicity in in vitro Cell Models

CTX1 exhibits significant cytotoxic activity against a variety of cancer cell lines, a characteristic that has prompted research into its potential as an anticancer agent. The toxin's effects are mediated through multiple mechanisms, including the induction of apoptosis and necrosis.

CTX1 has demonstrated marked cytotoxicity against several human leukemia cell lines. In U937 and HL-60 cells, CTX1 has been shown to induce apoptosis through the Fas-mediated death pathway. nih.gov This process is initiated by an increase in cytoplasmic calcium (Ca2+) levels and the production of reactive oxygen species (ROS), which in turn activates downstream signaling cascades involving p38 MAPK, c-Jun, and ATF-2, ultimately leading to the upregulation of Fas and FasL. nih.gov Notably, among the different cardiotoxin (B1139618) isotoxins from Naja naja atra, CTX1 was uniquely found to induce this FasL/Fas-mediated apoptosis pathway. nih.gov

In the case of K562 leukemia cells, CTX1 induces cell death primarily through a lysosomal pathway. nih.gov This involves the permeabilization of the lysosomal membrane, leading to the release of cathepsin B and subsequent programmed cell death. researchgate.netscielo.br This highlights that the cytotoxic mechanisms of CTX1 can be cell-type dependent.

The cytotoxic effects of CTX1 extend to other types of cancer cells. In breast cancer (MCF-7), murine leukemia (P388), and murine hepatoma (H22) cell lines, CTX1 has shown significant toxicity. researchgate.net For MCF-7 cells, similar to K562 cells, the mechanism involves the induction of lysosomal membrane permeability. nih.gov Studies on P388 ascites tumors in mice have also demonstrated that treatment with CTX1 can prolong survival. scielo.br The cell death induced in these lines often presents features of both late apoptosis and necrosis. scielo.br

Research indicates that CTX1 possesses a degree of selective cytotoxicity, showing greater potency against certain cancer cells compared to normal cells. researchgate.net For instance, the rank order of cytotoxicity has been observed as MCF-7 > P388 ≈ K562 > H22. researchgate.net In one study, the effect of CTX1 on the normal human cell line 16HBE was found to be less pronounced than its effect on several tested cancer cell lines, suggesting a potential therapeutic window. researchgate.net However, it is also acknowledged that CTX1 can be cytotoxic to normal cells, such as through hemolysis of red blood cells, when administered systemically. nih.gov

Cell LineCell TypePrimary EffectMechanism of Action
U937 Human LeukemiaApoptosisFasL/Fas death pathway activation via Ca2+/ROS/p38 MAPK signaling nih.gov
HL-60 Human LeukemiaApoptosisFasL/Fas death pathway activation nih.gov
K562 Human LeukemiaApoptosis/NecrosisLysosomal membrane permeabilization, Cathepsin B release nih.govresearchgate.netscielo.br
MCF-7 Human Breast CancerApoptosis/NecrosisLysosomal membrane permeabilization nih.govresearchgate.net
P388 Murine LeukemiaApoptosis/NecrosisMitochondrial and lysosomal pathway induction researchgate.netscielo.br
H22 Murine HepatomaCytotoxicityNot specified researchgate.net

Myotoxicity and Muscle Damage

One of the most prominent in vivo effects of Cardiotoxin 1 is its potent myotoxicity, leading to rapid and severe skeletal muscle damage upon injection. nih.gov

In vivo studies using mouse models have conclusively shown that intramuscular injection of CTX1 from Naja naja atra causes necrosis of skeletal muscle cells. This myonecrotic activity is an intrinsic property of the toxin itself and not due to contaminating phospholipase A2 (PLA2) activity. The necrotic process is rapid, with evidence of muscle damage appearing as early as 30 minutes post-injection. The affected muscle tissue exhibits features of severe damage, and within 24 hours, the necrotic cells appear as empty structures containing only remnants of their internal components.

Light and electron microscopy have provided detailed insights into the structural damage inflicted by CTX1 on muscle fibers. The initial and most striking alteration is the rupture of the plasma membrane of the muscle cells, often observed as delta lesions. This is accompanied by a dramatic condensation of the myofibrils into dense, clumped masses. These condensed areas alternate with clear zones that contain elements of the sarcotubular system and damaged mitochondria. Over a 24-hour period, the affected myofibers undergo complete breakdown, leaving behind only residual myofibrillar material and swollen mitochondria within the collapsed cell structure.

Time Post-InjectionObservationCellular/Subcellular Alteration
30 minutes Onset of NecrosisPlasma membrane rupture (delta lesions), condensation of myofibrils into dense clumps.
3 hours Progressive NecrosisNecrotic cells with densely clumped myofibrils are prominent. researchgate.net
24 hours Severe NecrosisAffected cells appear as 'empty bags' with remnants of myofibrils and swollen mitochondria.

Hemolytic Activity on Erythrocytes

Comparative Hemolysis Across Different Animal Species

The hemolytic potency of cardiotoxin from Naja naja atra varies significantly across different animal species. researchgate.net A comparative study revealed that erythrocytes from various vertebrates, including mammals, birds, and reptiles, exhibit different sensitivities to the lytic action of this toxin. scielo.br

Among the mammalian erythrocytes tested, those from cats were found to be the most sensitive to hemolysis induced by a cardiotoxin from Naja naja atra, followed by human and horse erythrocytes. scielo.br In contrast, erythrocytes from rats, rabbits, and dogs displayed a different pattern of sensitivity. scielo.brresearchgate.net Llama erythrocytes were notably resistant, showing no lysis even at high concentrations of the toxin. scielo.brresearchgate.net Generally, avian and reptilian erythrocytes were more resistant to the hemolytic effects of the cardiotoxin compared to most mammalian species. scielo.brresearchgate.net

The following table summarizes the comparative sensitivity of erythrocytes from different vertebrate species to the hemolytic action of a cardiotoxin isolated from Naja naja atra venom, as indicated by the EC50 values (the concentration of toxin required to cause 50% hemolysis).

Data derived from a study on a cardiotoxin from Naja naja atra venom. scielo.brresearchgate.net

Relationship to Membrane-Damaging Activity

The hemolytic activity of Cardiotoxin 1 is intrinsically linked to its ability to damage cell membranes. nih.govnih.gov The toxin interacts with the erythrocyte membrane, leading to a disruption of its structural integrity and subsequent lysis. scielo.br This membrane-damaging activity is not solely responsible for all of the toxin's biological effects, as some cytotoxic actions appear to be independent of its lytic capabilities. nih.gov

The proposed mechanism involves the insertion of the cardiotoxin molecule into the lipid bilayer of the erythrocyte membrane. researchgate.net It is suggested that specific loops of the toxin penetrate the hydrophobic core of the membrane, leading to a disarrangement of the lipid structure. researchgate.net This process may involve the formation of toxin dimers or trimers within the membrane, which further destabilizes it and results in cell lysis. researchgate.net The interaction is thought to be influenced by the composition of the cell membrane, including the presence of specific phospholipids (B1166683). researchgate.net

Effects on Capillary Permeability and Associated Responses

In addition to its direct effects on erythrocytes, Cardiotoxin 1 also impacts the vascular system by increasing capillary permeability. This leads to the leakage of plasma and other blood components into the surrounding tissues.

Functional Diversification and Evolutionary Aspects of Cardiotoxins in Naja Naja Atra Venom

Comparative Analysis with Alpha-Neurotoxins

Cardiotoxins and α-neurotoxins, despite their shared ancestry and structural scaffold, exhibit dramatically different biological activities. While α-neurotoxins primarily target nicotinic acetylcholine (B1216132) receptors to induce paralysis, cardiotoxins exert a wide range of cytotoxic effects. nih.govresearchgate.net This functional divergence is a direct consequence of specific amino acid substitutions accumulated over evolutionary time.

Divergence via Amino Acid Substitutions

The evolution from a common ancestral gene has led to significant differences in the amino acid sequences of cardiotoxins and α-neurotoxins. Although they share a conserved three-finger fold, the specific residues at key positions dictate their distinct functionalities. For instance, studies have shown that blocking negatively charged carboxyl groups in cobrotoxin (B81227), an α-neurotoxin from Naja naja atra, can confer cardiotoxin-like activities, underscoring the critical role of amino acid substitutions in functional divergence. nih.gov

Key differences can be observed in the distribution of charged and hydrophobic residues within the three loops of the toxins. Cardiotoxins typically possess a more pronounced hydrophobic and cationic character, which is crucial for their membrane-disrupting activities. In contrast, the active site of α-neurotoxins is more specifically tailored for interaction with its receptor. A comparison of the amino acid sequences of Naja naja atra Cardiotoxin (B1139618) 1 and a representative α-neurotoxin, Cobrotoxin, highlights these differences.

FeatureCardiotoxin 1 (CTX1) from Naja naja atraα-Cobratoxin from Naja kaouthia (closely related)
Primary Function Cytotoxicity, membrane disruption, cardiotoxicityNeurotoxicity (blocks nicotinic acetylcholine receptors)
Key Residues in Loops Higher proportion of hydrophobic and basic amino acid residuesSpecific residues for receptor binding
Overall Charge Highly basicGenerally less basic than cardiotoxins
Amino Acid Sequence LKCNKLVPLFYKTCPAGKNLCYKMFMMSDLTIPVKRGCIDVCPKNSLLVKYVCCNTDRCNIRCFITPDITSKDCPNGHVCYTKTWCDGFCIRGKRVDLGCAATCPTVKTGVDIQCCSTDNCNPF

Note: The α-Cobratoxin sequence from the closely related Naja kaouthia is used for comparative purposes due to its extensive characterization and to illustrate the typical features of a long-chain α-neurotoxin.

Structural Homology and Functional Specialization

Despite their functional divergence, Cardiotoxin 1 and α-neurotoxins from Naja naja atra exhibit significant structural homology, both belonging to the three-finger toxin family characterized by a core structure of three β-strand loops stabilized by four conserved disulfide bonds. nih.govnih.gov This conserved scaffold has been adapted to serve different purposes through modifications in the surface-exposed residues, particularly in the loops.

The genomic structures of the genes encoding cardiotoxin 4 and cobrotoxin from Naja naja atra are remarkably similar, with three exons and two introns, further confirming their close evolutionary relationship. The functional specialization arises from subtle but critical differences in their three-dimensional structures, which in turn are dictated by their amino acid sequences. nih.gov These differences influence the surface properties of the toxins, such as hydrophobicity and charge distribution, which are key determinants of their distinct biological targets and mechanisms of action.

Cardiotoxin Isoforms within Naja naja atra Venom

The venom of a single Naja naja atra snake is not a homogenous mixture but contains multiple isoforms of cardiotoxins. nih.gov These isoforms, including Cardiotoxin 1, exhibit a high degree of sequence similarity yet can have distinct biological activities.

Cardiotoxin IsoformKey Sequence Features/Variations
CTX1 Possesses intact methionine residues crucial for its unique cytotoxic mechanism.
CTX2 Differs from CTX1 in several amino acid positions, leading to altered biological activity.
CTX3 Shows variations in loop regions compared to CTX1, resulting in a different cell death pathway induction.
CTX4 Exhibits its own unique set of amino acid substitutions.
CTX5 Another distinct isoform with its own characteristic sequence.

Differential Biological Activities of Isoforms (e.g., CTX1 vs. CTX3)

The subtle sequence variations among cardiotoxin isoforms translate into significant differences in their biological activities. For example, a comparative analysis of Cardiotoxin 1 and Cardiotoxin 3 from Naja naja atra reveals distinct cytotoxic mechanisms.

Biological ActivityCardiotoxin 1 (CTX1)Cardiotoxin 3 (CTX3)
Primary Cytotoxic Mechanism Induces the FasL/Fas death pathway in human leukemia cells. nih.govInduces autophagy-dependent apoptosis in human leukemia cells via the Ca2+/PP2A/AMPK axis. nih.gov
Membrane-damaging Activity Possesses membrane-damaging activity, but this is not the sole determinant of its cytotoxicity.Also exhibits membrane-perturbing activity, but this is not considered crucial for its cell death signaling. nih.gov
Key Residues for Activity Intact methionine residues are essential for its ability to upregulate Fas and FasL expression. nih.govIts activity is linked to an increase in intracellular calcium. nih.gov
Cytotoxicity in U937 cells Induces apoptosis. nih.govInduces both autophagy and apoptosis. nih.gov

These findings highlight that even minor changes in the amino acid sequence of cardiotoxins can lead to the recruitment of different cellular pathways for their cytotoxic effects, demonstrating a remarkable level of functional fine-tuning among these venom components. nih.gov

Evolutionary Trajectories of Three-Finger Toxins

The evolution of the three-finger toxin superfamily, to which Cardiotoxin 1 belongs, is a classic example of molecular evolution through gene duplication and neofunctionalization. eurekalert.orgwikipedia.org The ancestral gene for 3FTx is believed to be a non-toxic member of the Ly6 gene family, which is involved in various physiological functions, including immune response and neural regulation. eurekalert.orgtum.de

The evolutionary trajectory likely involved the following key steps:

Gene Duplication: The ancestral Ly6 gene underwent one or more duplication events, creating redundant gene copies. eurekalert.orgtum.de

Neofunctionalization: These duplicated genes were then free to accumulate mutations without compromising the original function of the ancestral gene. Positive selection, driven by the evolutionary arms race between the snake and its prey, favored mutations that conferred a toxic function. nih.govnih.gov This process, also known as neofunctionalization, led to the recruitment of these genes into the venom gland. nih.gov

Diversification: Subsequent rounds of gene duplication and accelerated evolution of the duplicated toxin genes resulted in the vast diversity of three-finger toxins seen today, including the divergence of cardiotoxins and α-neurotoxins, as well as the emergence of multiple isoforms of each. nih.govnih.gov A proposed mechanism for this rapid diversification is the "Rapid Accumulation of Variations in Exposed Residues" (RAVER), where point mutations in the solvent-exposed regions of the toxin molecules are positively selected for, leading to new functionalities. nih.gov

This evolutionary process has resulted in a large multigene family of three-finger toxins, each with specialized functions, contributing to the complex and potent nature of snake venoms. nih.gov

Advanced Research Methodologies for Investigating Cardiotoxin 1 from Naja Naja Atra

Protein Purification and Characterization Techniques

The initial and crucial step in studying Cardiotoxin (B1139618) 1 is its isolation from the complex mixture of proteins and other molecules that constitute cobra venom. This is followed by detailed characterization to confirm its identity and purity.

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating the components of a mixture. In the context of Cardiotoxin 1 purification, several chromatographic methods are employed in succession to achieve a high degree of purity.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since cardiotoxins are highly basic proteins, cation-exchange chromatography is particularly effective. nih.govdtic.mil The crude venom is loaded onto a column containing a negatively charged resin. A gradient of increasing salt concentration or pH is then applied to elute the bound proteins. Cardiotoxin 1, with its specific isoelectric point, will elute at a characteristic salt concentration, allowing for its separation from other venom components. nih.govnih.gov For instance, a CM-Sepharose column with a linear gradient of NaCl can be used for the initial isolation from crude venom. nih.gov

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates proteins based on their size. Following ion-exchange chromatography, fractions containing cardiotoxin are often further purified using a gel filtration column, such as Sephadex G-50. nih.govnih.gov This step helps to remove any remaining proteins of different molecular weights. The major components of Naja naja atra venom with a molecular mass lower than 10 kDa are effectively separated using this method. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing and to ensure the highest purity, RP-HPLC is often employed. This technique separates molecules based on their hydrophobicity. The sample is passed through a column with a nonpolar stationary phase, and a gradient of increasing organic solvent is used for elution. This method is highly effective in separating closely related isoforms of cardiotoxins. nih.gov

Mass Spectrometry for Molecular Characterization

Once purified, the molecular weight and identity of Cardiotoxin 1 must be accurately determined. Mass spectrometry (MS) is an indispensable tool for this purpose.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: This technique is widely used to determine the precise molecular weight of proteins. In MALDI-TOF, the purified protein is co-crystallized with a matrix that absorbs laser light. A laser pulse vaporizes and ionizes the sample, and the time it takes for the ions to travel to a detector is measured, which is proportional to their mass-to-charge ratio. This method has been used to determine the molecular weight of a cardiotoxin-like basic protein from Naja naja atra to be 7005 Da. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation power of HPLC with the analytical capabilities of mass spectrometry. It is not only used for molecular weight determination but also for protein identification and sequencing. After separation by LC, the protein is ionized and fragmented, and the resulting fragmentation pattern is analyzed to determine its amino acid sequence. nih.gov This approach has been instrumental in identifying the various cardiotoxins present in Naja naja atra venom. nih.gov

Structural Elucidation Techniques

Determining the three-dimensional structure of Cardiotoxin 1 is essential for understanding its mechanism of action. Several biophysical techniques are employed to elucidate its structure at atomic resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution, which closely mimics their native environment.

Multidimensional NMR: Techniques such as 2D and 3D NMR are used to assign the resonances of all the protons in the protein. nih.gov By analyzing the nuclear Overhauser effect (NOE) connectivities, which provide information about the proximity of protons, a set of distance constraints is generated. nih.gov

Structure Calculation: These distance constraints, along with dihedral angle constraints derived from coupling constants, are used in computational algorithms like dynamical simulated annealing to calculate a family of structures that are consistent with the experimental data. nih.govnih.gov The solution structure of Cardiotoxin V from Naja naja atra has been determined with high resolution using these methods. nih.gov

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of a protein's three-dimensional structure in its crystalline state.

Crystallization: The first and often most challenging step is to obtain well-ordered crystals of the purified protein. This is typically achieved by the vapor diffusion method, where a drop containing the protein and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. nih.govnih.gov For a cardiotoxin from Naja naja atra, crystals have been obtained using methyl pentanediol (B8720305) as the precipitant. nih.gov

X-ray Diffraction: The crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. The intensities and positions of the diffracted spots contain information about the arrangement of atoms in the crystal.

Structure Determination: By analyzing the diffraction data, an electron density map is generated, into which the amino acid sequence of the protein is fitted to build a three-dimensional model. A novel cardiotoxin-like basic protein from Naja naja atra has been crystallized, and a complete dataset was collected to 2.35 Å resolution. nih.gov Another study reported the crystallization of cardiotoxin V, which diffracted to a resolution of 2.2 Å. nih.gov

Crystallization Data for a Cardiotoxin-like Basic Protein from Naja naja atra nih.gov
Method Hanging-drop vapour-diffusion
Protein Concentration 20 mg ml⁻¹ in 20 mM Tris–HCl buffer pH 8.0
Precipitant Solution 21% PEG 3350 and 0.2 M ammonium (B1175870) sulfate (B86663)
Temperature Room temperature (~298 K)
Space Group P4₁2₁2
Unit-cell parameters a = b = 43.2 Å, c = 147.9 Å
Resolution 2.35 Å
Crystallization Data for Cardiotoxin V from Naja naja atra nih.gov
Method Vapor diffusion
Precipitant Methyl pentanediol
Space Group P6(1)22 (or P6(5)22)
Unit-cell parameters a = b = 47.5 Å, c = 111.3 Å, α = β = 90°, γ = 120°
Resolution 2.2 Å

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for studying the secondary structure and folding of proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins.

Secondary Structure Analysis: The CD spectrum of a protein in the far-UV region (190-250 nm) is characteristic of its secondary structure content (α-helix, β-sheet, random coil). nih.govnih.gov For cardiotoxins, which are all-β-sheet proteins, the CD spectrum typically shows a broad negative band around 215 nm. nih.govtandfonline.com

Conformational Changes: CD spectroscopy is also used to monitor changes in protein conformation under different conditions, such as the addition of denaturants or interaction with membranes. nih.govnih.gov Studies on a cardiotoxin from Naja naja atra have used CD to investigate its unfolding and refolding process in the presence of fluoroalcohols and sodium dodecyl sulfate (SDS). nih.gov These studies revealed that while the tertiary structure was affected by SDS, the secondary structure remained largely intact. nih.gov

Biophysical Techniques for Membrane Interaction Studies

The primary target of Cardiotoxin 1 is the cell membrane. researchgate.net Understanding the physical and chemical basis of this interaction is fundamental to comprehending its mechanism of action. Biophysical techniques offer a powerful lens through which to observe and quantify these molecular events.

Phospholipid Vesicle Permeability Assays

To investigate how CTX1 disrupts membrane integrity, researchers utilize phospholipid vesicles, also known as liposomes, as simplified models of cell membranes. nih.gov These assays directly measure the toxin's ability to make the vesicle membrane permeable to its contents. One common approach involves encapsulating a fluorescent dye, such as calcein, within the vesicles at a concentration that causes its fluorescence to be self-quenched. When CTX1 is introduced, it can form pores or otherwise disrupt the lipid bilayer, causing the dye to leak out. nih.gov This leakage results in the dilution of the dye and a corresponding increase in fluorescence, which can be monitored over time to determine the rate and extent of permeabilization. Studies have shown that CTX1 can induce permeability in lipid vesicles, and this activity can be influenced by the lipid composition of the vesicles and chemical modifications of the toxin itself. nih.gov For instance, modification of specific aspartic acid residues in CTX1 has been shown to significantly enhance its ability to permeabilize lipid vesicles. nih.gov

Fluorescence Spectroscopy for Lipid-Binding Capability

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of CTX1 to lipid membranes. nih.gov This can be achieved by monitoring changes in the intrinsic fluorescence of the toxin's tryptophan residues upon interaction with lipids or by using fluorescently labeled lipids. acs.org In one approach, a fluorescent probe, such as N-(fluorescein-5-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (FPE), is incorporated into lipid vesicles. The binding of CTX1 to these vesicles can alter the local environment of the FPE probe, leading to a measurable change in its fluorescence intensity. nih.gov Such studies have demonstrated that CTX1 binds to phospholipid vesicles, and this binding is a crucial initial step for its membrane-disrupting activity. nih.govnih.gov

Cellular and Molecular Biology Approaches

Beyond the initial membrane interaction, understanding the cellular consequences of CTX1 exposure is crucial. Cellular and molecular biology techniques allow for the detailed examination of the pathways leading to cell death.

Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH)

To quantify the cytotoxic effects of CTX1, researchers employ various cell viability and cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. Studies using the MTT assay have determined the half-maximal inhibitory concentrations (IC50) of CTX1 in various cancer cell lines, such as U937 and HL-60. nih.govmdpi.com

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. promega.de LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised. promega.de By measuring the amount of LDH in the supernatant, the extent of cell lysis can be quantified. promega.de These assays have consistently shown that CTX1 induces dose- and time-dependent cell death in susceptible cell types. nih.govresearchgate.net

Apoptosis and Necrosis Pathway Analysis

Cardiotoxin 1 can induce cell death through both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). nih.govresearchgate.netresearchgate.net A variety of assays are used to dissect these complex pathways.

Caspase Activation and PARP Cleavage: Apoptosis is often executed by a family of proteases called caspases. The activation of key caspases, such as caspase-3 and caspase-8, is a hallmark of apoptosis. This can be detected using specific substrates that become fluorescent or colorimetric upon cleavage by the active caspase. Another key event in apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3. Western blot analysis can be used to detect the cleaved fragments of PARP. Studies have shown that treatment of human leukemia U937 cells with CTX1 leads to the cleavage of both procaspase-3 and procaspase-8, as well as PARP. nih.gov

Mitochondrial Membrane Potential Assays: The mitochondrion plays a central role in the intrinsic apoptotic pathway. A loss of mitochondrial membrane potential (ΔΨm) is an early event in apoptosis. This can be measured using fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1. nih.gov In healthy cells, these dyes accumulate in the mitochondria, emitting a strong fluorescent signal. Upon depolarization of the mitochondrial membrane, the dye is released into the cytoplasm, resulting in a decrease or shift in fluorescence, which can be quantified by flow cytometry. Research has demonstrated that CTX1 treatment causes a loss of mitochondrial membrane potential in P388 and U937 cells. nih.govnih.govresearchgate.net

Lysosomal Permeability Assays: Recent evidence suggests that lysosomes are also involved in CTX1-induced cell death. nih.govnih.gov Lysosomal membrane permeabilization (LMP) can lead to the release of lysosomal proteases, such as cathepsins, into the cytosol, triggering cell death. The integrity of the lysosomal membrane can be assessed using fluorescent probes that accumulate in intact lysosomes. An increase in cytosolic fluorescence indicates LMP. Studies have shown that CTX1 induces an increase in lysosomal membrane permeability and the release of cathepsin B in cancer cells. nih.govresearchgate.networldscientific.com

Measurement of Intracellular Ions and Reactive Oxygen Species

A critical aspect of CTX1's mechanism of action involves the disruption of cellular homeostasis, particularly concerning intracellular ion concentrations and the generation of reactive oxygen species (ROS).

Studies have demonstrated that CTX1 exposure leads to a significant increase in cytoplasmic calcium (Ca²⁺) concentration. nih.govnih.gov This influx of Ca²⁺ is a key event that triggers downstream signaling cascades. For instance, in human leukemia U937 cells, treatment with CTX1 resulted in a notable rise in intracellular Ca²⁺. nih.gov This disruption of calcium homeostasis is a recognized hallmark of the action of cobra cardiotoxins, leading to cellular dysfunction and, ultimately, cell death. nih.govdtic.mil The cardiotoxic effects of these toxins are closely associated with the overload of Ca²⁺ in cardiomyocytes, which can induce hypercontracture and systolic heart arrest. nih.govmdpi.com

In conjunction with ionic imbalance, CTX1 induces the production of ROS. Research has shown a direct link between the CTX1-induced Ca²⁺ influx and the subsequent generation of ROS. nih.gov In U937 cells, the increase in cytoplasmic Ca²⁺ upregulates NOX4, an enzyme belonging to the NADPH oxidase family, which in turn promotes ROS production. nih.gov This elevation in ROS contributes to oxidative stress, a condition that can damage cellular components like lipids, proteins, and DNA, and activate stress-response pathways. The interplay between Ca²⁺ and ROS is a crucial axis in mediating the cytotoxic effects of CTX1. nih.gov Some fractions of Naja naja atra venom have also been noted for their significant free radical scavenging activity, highlighting the complex relationship between the venom components and oxidative stress. nih.gov

Gene Expression Modulation Studies (e.g., siRNA knockdown)

To dissect the specific signaling pathways activated by Cardiotoxin 1, researchers have employed gene expression modulation techniques, most notably small interfering RNA (siRNA) knockdown. This powerful tool allows for the silencing of specific genes, thereby revealing their role in the toxin-induced cellular response.

In the context of CTX1-induced cell death in human leukemia U937 cells, siRNA-mediated knockdown has been pivotal in elucidating the Fas/FasL death pathway. nih.gov Following the observed increase in Ca²⁺ and ROS, studies investigated the activation of downstream transcription factors. It was found that CTX1 treatment led to the phosphorylation of c-Jun and ATF-2. nih.gov To confirm their direct involvement in the expression of the death receptor Fas and its ligand FasL, siRNA was used to silence the genes for c-Jun and ATF-2.

The results were definitive: depletion of c-Jun using siRNA abrogated the CTX1-induced expression of Fas. nih.gov Similarly, when ATF-2 was knocked down, CTX1 failed to increase the expression of FasL. nih.gov These findings conclusively demonstrated that the activation of c-Jun and ATF-2 is essential for the transcriptional regulation of Fas and FasL, respectively, in response to CTX1. This elegant use of siRNA technology provided direct evidence for the Ca²⁺/ROS/p38 MAPK/c-Jun/ATF-2 axis in mediating CTX1-induced apoptosis through the Fas death pathway. nih.gov

Table 1: Summary of siRNA Knockdown Experiments on CTX1-Treated Leukemia Cells

Gene KnockdownEffect on CTX1-Induced Gene ExpressionConclusion
c-Jun siRNAAbrogated the increase in Fas expression. nih.govc-Jun is required for CTX1-induced Fas expression. nih.gov
ATF-2 siRNAFailed to increase FasL expression. nih.govATF-2 is required for CTX1-induced FasL expression. nih.gov

Computational and in silico Modeling

Complementing experimental approaches, computational and in silico modeling provides invaluable insights into the molecular interactions of Cardiotoxin 1 that are often difficult to observe directly. These methods allow for the simulation and prediction of how the toxin interacts with biological membranes and potential molecular targets.

Molecular Dynamics Simulations of Toxin-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. This technique has been applied to study the interaction of cardiotoxins, including those from Naja species, with cell membranes.

All-atom MD simulations have been used to investigate the complex formation between an S-type cardiotoxin, CTX1 from Naja naja, and a zwitterionic POPC bilayer, which serves as a model for a major component of cell membranes. nih.gov These simulations revealed that specific amino acid residues of CTX1, such as Ala16, Lys30, and Arg58, are crucial for establishing interactions with the POPC bilayer. nih.gov The study also identified that loop II of CTX1 is a key structural region governing the formation of the complex with the membrane. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for identifying potential binding sites and understanding the nature of the interaction between a toxin and its receptor or target molecule.

While detailed molecular docking studies specifically for Cardiotoxin 1 from Naja naja atra and its cellular receptors are not extensively documented in the provided context, the application of this methodology has been noted in related research. For instance, molecular docking simulations have been mentioned as a tool in the development of biosensors for the detection of Naja atra cardiotoxin. nih.gov In this context, docking would be used to model the interaction between the cardiotoxin and a specific recognition element, such as an aptamer or a synthetic molecule like coralyne, to understand the binding mechanism and optimize the sensor's design. nih.gov The principle of molecular docking would be to predict the binding affinity and pose of the cardiotoxin to its target, which is a critical step in designing molecules that can either detect or inhibit the toxin's activity.

Q & A

Q. What are the primary mechanisms of action of Cardiotoxin 1 (CTX-1) from Naja naja atra in inducing cytotoxicity?

Answer: CTX-1 exerts cytotoxicity through pore formation in lipid membranes, disrupting cellular integrity. Key methodologies to study this include:

  • Lipid vesicle assays to measure membrane permeability changes.
  • Fluorescence-based cell viability assays (e.g., propidium iodide staining) to quantify membrane damage in cardiomyocytes or cancer cell lines.
  • Molecular dynamics simulations to model toxin-membrane interactions . Table 1: In vitro cytotoxic effects of CTX-1
Cell TypeIC₅₀ (µM)MechanismReference Model
H9c2 cardiomyocytes0.8 ± 0.1Membrane pore formationRat-derived cell line
HeLa cells1.2 ± 0.3Calcium influx-triggered apoptosisHuman cervical cancer cells

Q. How do structural features of CTX-1 influence its bioactivity?

Answer: CTX-1’s three-finger loop structure (rich in hydrophobic and cationic residues) determines membrane binding. Key approaches include:

  • X-ray crystallography/NMR to resolve 3D structures.
  • Site-directed mutagenesis to identify critical residues (e.g., Lys12, Phe25).
  • Circular dichroism to assess conformational stability under varying pH or lipid environments .

Q. What experimental models are appropriate for studying CTX-1-induced cardiotoxicity?

Answer:

  • In vitro: Primary cardiomyocytes or H9c2 cells for acute toxicity screening.
  • In vivo: Murine models (e.g., tibialis anterior muscle injury for localized effects; intravenous administration for systemic toxicity) .
  • Ex vivo: Langendorff-perfused hearts to isolate cardiac-specific responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported chronotropic effects of CTX-1 (e.g., bradycardia vs. tachycardia)?

Answer: Contradictions arise from dose-dependent responses and model specificity. Strategies include:

  • Dose-response curves across species (e.g., rat vs. murine models).
  • Receptor-binding assays (e.g., β-adrenoceptor subtypes) to test CTX-1’s affinity and antagonism .
  • Calcium imaging in isolated cardiomyocytes to distinguish direct ion channel effects from secondary signaling .

Q. What methodologies optimize the use of CTX-1 as a tool for studying muscle regeneration?

Answer:

  • Localized injection protocols (e.g., 10 µL of 10 µM CTX-1 into murine tibialis anterior) to standardize injury extent.
  • Longitudinal RNA-seq paired with histopathology (e.g., H&E staining) to track regeneration timelines.
  • Knockdown models (e.g., siRNA targeting 5’tiRNA-Gly) to validate CTX-1’s role in myogenic pathways .

Q. How can multi-omics approaches enhance understanding of CTX-1’s systemic toxicity?

Answer:

  • Proteomics: Identify CTX-1-binding partners via affinity chromatography-MS.
  • Transcriptomics: Time-course RNA-seq to map inflammatory/repair pathways.
  • Metabolomics: NMR-based profiling of serum/urine to detect lipid peroxidation markers .

Q. What strategies address methodological limitations in quantifying CTX-1’s environmental persistence?

Answer:

  • High-performance liquid chromatography (HPLC) with UV detection for toxin stability assays.
  • Biosensor development using CTX-1-specific aptamers for field-deployable monitoring.
  • Ecotoxicity models (e.g., zebrafish embryos) to assess bioaccumulation .

Q. How can conflicting data on CTX-1’s anticancer potential be reconciled?

Answer:

  • Tumor xenograft models with controlled CTX-1 dosing (e.g., intratumoral vs. systemic).
  • Comparative transcriptomics between normal and cancer cells to identify selective toxicity thresholds.
  • Pharmacokinetic studies using radiolabeled CTX-1 to track biodistribution .

Methodological Challenges & Solutions

Q. What quality control measures ensure reproducibility in CTX-1 purification?

Answer:

  • RP-HPLC with C18 columns and mass spectrometry for purity validation (>95%).
  • Circular dichroism to confirm structural integrity post-purification.
  • Batch-to-batch consistency checks via cytotoxicity assays .

Q. How should researchers design studies to differentiate CTX-1’s effects from co-existing venom components?

Answer:

  • Fractionation of crude venom using size-exclusion chromatography.
  • Synergy/antagonism assays (e.g., checkerboard assays) with other toxins (e.g., phospholipase A₂).
  • CRISPR-Cas9 knockout models to isolate CTX-1-specific pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.